The Researcher's Guide to Triisopropylsilyl Methacrylate (TIPSMA): Kinetics, Synthesis, and Functional Applications
The Researcher's Guide to Triisopropylsilyl Methacrylate (TIPSMA): Kinetics, Synthesis, and Functional Applications
Executive Summary: The Steric Advantage
Triisopropylsilyl methacrylate (TIPSMA) is not merely a protected monomer; it is a kinetic tool.[1] Unlike its trimethylsilyl (TMS) counterparts, which hydrolyze rapidly upon exposure to moisture, TIPSMA features three bulky isopropyl groups surrounding the silicon atom. This steric hindrance retards nucleophilic attack at the silicon center, shifting the hydrolysis half-life from minutes (TMS) to weeks or months depending on pH and copolymer composition.
For the drug development professional and polymer scientist, this property allows for the design of Self-Polishing Copolymers (SPCs) and controlled-erosion matrices . The material does not degrade randomly; it erodes from the surface inward at a tunable rate, ensuring zero-order release kinetics for bioactive payloads.
Physicochemical Profile
| Property | Value | Technical Note |
| CAS Number | 134652-60-1 | - |
| Molecular Formula | C₁₃H₂₆O₂Si | - |
| Molecular Weight | 244.45 g/mol | - |
| Density | ~0.88 g/cm³ | Lower than non-silylated methacrylates due to bulky side groups. |
| Boiling Point | 120–130°C | At reduced pressure (distillation required for purification). |
| Solubility | Organic Solvents | Soluble in DCM, THF, Toluene, Hexane. Insoluble in water (until hydrolysis). |
| Hydrolytic Stability | High (Relative) | ~100x more stable than TMS-methacrylate due to steric shielding. |
| Polymerization | Free Radical, ATRP, RAFT | Compatible with Living Radical techniques; requires anhydrous conditions. |
Synthesis Protocols
A. Monomer Synthesis: The Silylation Route
Objective: Synthesize high-purity TIPSMA from methacrylic acid.
Causality: We utilize Triisopropylsilyl chloride (TIPS-Cl) rather than the silanol. While silanols are cheaper, the chloride provides a cleaner nucleophilic substitution pathway with easier byproduct removal (imidazole hydrochloride salts).
Protocol:
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Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (N₂).
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Reagents:
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Methacrylic acid (1.0 eq, 50 mmol)
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Imidazole (2.2 eq, 110 mmol) – Acts as both base and nucleophilic catalyst.
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Dichloromethane (DCM, anhydrous, 200 mL)
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Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq, 55 mmol)
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Procedure:
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Dissolve methacrylic acid and imidazole in DCM at 0°C (ice bath).
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Add TIPS-Cl dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.
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Allow to warm to room temperature (RT) and stir for 12 hours.
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Observation: A white precipitate (Imidazole·HCl) will form.
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Workup (Self-Validating Step):
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Filter off the precipitate.
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Wash the filtrate with NaHCO₃ (sat. aq.) to remove unreacted acid, then with brine.
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Dry over MgSO₄ and concentrate in vacuo.
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Purification: Distill under reduced pressure (0.5 mmHg, ~80°C).
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Validation: ¹H NMR should show isopropyl septets at ~1.1 ppm and vinyl protons at 5.5/6.1 ppm.
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B. Polymerization: Atom Transfer Radical Polymerization (ATRP)
Objective: Create a well-defined homopolymer Poly(TIPSMA) with low dispersity (Đ < 1.2).
Causality: ATRP is chosen over free radical polymerization to control molecular weight (MW). A controlled MW is critical because the erosion rate of the final matrix is dependent on chain entanglement and solubility, which are MW-dependent.
Protocol:
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Reagents:
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Monomer: TIPSMA (purified, 20 mmol)
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Initiator: Ethyl α-bromoisobutyrate (EBiB, 0.2 mmol)
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Catalyst: CuBr (0.2 mmol)
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Ligand: PMDETA (0.2 mmol)
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Solvent: Anisole (20 mL, 50% v/v)
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Procedure:
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Combine TIPSMA, PMDETA, EBiB, and Anisole in a Schlenk flask.
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Degassing: Perform 3 freeze-pump-thaw cycles. Oxygen inhibits the radical species and oxidizes the Cu(I) catalyst.
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Add CuBr under N₂ flow (frozen state) or via glovebox.
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Seal and immerse in an oil bath at 70°C.
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Termination:
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Expose to air (oxidizes Cu(I) to blue/green Cu(II)).
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Pass through a neutral alumina column to remove copper.
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Precipitate into cold methanol.
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Hydrolytic Degradation Mechanism
The utility of TIPSMA lies in its tunable hydrolysis . The triisopropylsilyl group acts as a "timer." Upon contact with seawater (pH ~8.2) or physiological fluids (pH 7.4), hydroxide ions attack the silicon atom.
Mechanism Logic:
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Steric Blocking: The three isopropyl groups create a "molecular umbrella," physically blocking the approach of the nucleophile (H₂O or OH⁻).
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Pentacoordinate Intermediate: The rate-limiting step is the formation of the pentacoordinate silicate intermediate.
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Cleavage: The Si-O bond cleaves, releasing triisopropylsilanol (TIPS-OH) and generating a hydrophilic carboxylate group on the polymer backbone.
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Hydration & Erosion: The polymer surface transitions from hydrophobic to hydrophilic, eventually dissolving or eroding layer-by-layer.
Caption: The hydrolysis pathway of TIPSMA. The bulky isopropyl groups (Yellow Node) significantly increase the activation energy for the nucleophilic attack, regulating the erosion rate.
Applications in Functional Materials
A. Marine Antifouling: Self-Polishing Copolymers (SPCs)
TIPSMA is the industry standard replacement for toxic tributyltin (TBT) coatings.
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The Problem: Static surfaces accumulate biofouling (barnacles, algae).
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The TIPSMA Solution: The coating is "living." As the surface layer hydrolyzes, it becomes soluble and washes away, taking attached organisms with it and exposing a fresh, active surface.
Caption: The Self-Polishing Copolymer (SPC) cycle. Hydrolysis leads to physical erosion, preventing permanent biofouling attachment.
B. Biomedical & Drug Delivery
While less common than in marine coatings, TIPSMA is emerging in pH-responsive drug carriers .
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Concept: Block copolymers of PEG-b-Poly(TIPSMA).
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Mechanism: In the acidic environment of a tumor (pH ~6.5) or endosome (pH ~5.0), the hydrolysis rate accelerates. The hydrophobic Poly(TIPSMA) core of a micelle hydrolyzes to poly(methacrylic acid), causing the micelle to disassemble and release its hydrophobic drug payload.
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Advantage: The "burst release" is minimized compared to ester-based polymers (like PLGA) because the degradation is surface-limited rather than bulk-degrading.
References
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Bressy, C. et al. Poly(trialkylsilyl methacrylate)s: A family of hydrolysable polymers with tuneable erosion profiles. Polymer Chemistry.[2][3][4][5][6] [Link]
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European Patent Office. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative. [Link]
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Matyjaszewski, K. et al. Atom Transfer Radical Polymerization (ATRP).[3][6][7] Carnegie Mellon University. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials [mdpi.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
